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Compound of Interest

Compound Name: 4-Methoxy-3-buten-2-one

Cat. No.: B1361234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4-Methoxy-3-buten-2-one (CAS No: 4652-27-1). The document details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols for these analytical techniques. This information is critical for
the structural elucidation, identification, and purity assessment of this compound in research
and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methoxy-3-buten-2-one.

Table 1: *H NMR Spectroscopic Data

. . Coupling
Chemical Shift L . .
Multiplicity Integration Assighment Constant (J)
(3) ppm
Hz
7.574 Doublet 1H H-4 12.9
5.590 Doublet 1H H-3 12.9
3.713 Singlet 3H OCHs -
2.192 Singlet 3H CHs -
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Solvent: CDCIz

Table 2: *C NMR Spectroscopic Data

While specific peak-by-peak data is not readily available in the public domain, the anticipated
chemical shifts for the carbon atoms in 4-Methoxy-3-buten-2-one are presented based on its

structure.
Chemical Shift (8) ppm (Predicted) Carbon Assignment
~198 C=0 (Ketone)
~160 C-4
~98 C-3
~56 OCHs
~28 CHs

Solvent; CDCIz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

C=0 stretch (a,B-unsaturated

~1670 Strong ketone)

~1620 Medium C=C stretch

~1250 Strong C-O stretch (enol ether)
~2950-2850 Medium C-H stretch (aliphatic)

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 4-Methoxy-3-buten-2-one is characterized by its molecular ion peak
and subsequent fragmentation patterns.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1361234?utm_src=pdf-body
https://www.benchchem.com/product/b1361234?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

100 Moderate [M]* (Molecular lon)
85 High [M - CHs]*

57 High [M - OCHs]*

43 Very High (Base Peak) [CHsCOJ]*

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A sample of 4-Methoxy-3-buten-2-one (typically 5-10 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCls), in a
standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent
proton signals that would obscure the analyte's signals.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
then tuned to the appropriate frequencies for *H and 13C nuclei. The magnetic field is
shimmed to achieve homogeneity, which ensures sharp, well-resolved peaks.

o Data Acquisition:

o 'H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters
include the spectral width, acquisition time, and relaxation delay. For quantitative analysis,
the relaxation delay should be sufficiently long (at least 5 times the longest T1 relaxation
time) to allow for full relaxation of all protons.[1]

o 13C NMR: A one-dimensional carbon NMR spectrum is acquired, typically with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to
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the low natural abundance of 13C, a larger number of scans is usually required compared
to *H NMR to achieve a good signal-to-noise ratio.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced. The chemical shifts are typically referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For a liquid sample like 4-Methoxy-3-buten-2-one, the simplest
method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates
(e.g., NaCl or KBr), which are then gently pressed together to form a thin capillary film.[2]
Alternatively, for solid samples, a Nujol mull or a KBr pellet can be prepared.[3]

 Instrument Setup: The salt plates containing the sample are placed in the sample holder of
the FT-IR spectrometer. A background spectrum of the empty salt plates is typically run first
and automatically subtracted from the sample spectrum.

o Data Acquisition: The sample is irradiated with infrared light, and the instrument records the
frequencies at which the light is absorbed by the sample. The data is collected over a range
of wavenumbers, typically 4000-400 cm~1.

o Data Processing: The resulting interferogram is Fourier transformed to produce the final IR
spectrum, which is a plot of transmittance or absorbance versus wavenumber. The
characteristic absorption bands corresponding to different functional groups are then
identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1361234?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
where it is vaporized and then ionized. A common method for volatile compounds is electron
impact (El) ionization, where high-energy electrons bombard the sample molecules,
knocking off an electron to form a molecular ion (a radical cation). This high-energy process
also causes the molecular ion to fragment.[4]

e Mass Analysis: The positively charged ions (the molecular ion and its fragments) are
accelerated into a mass analyzer. The analyzer, often a magnetic sector or a quadrupole,
separates the ions based on their mass-to-charge (m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The output is a mass spectrum, which is a plot of the relative abundance
of each ion versus its m/z ratio. The peak with the highest m/z value typically corresponds to
the molecular ion, and its mass provides the molecular weight of the compound. The most
abundant peak in the spectrum is known as the base peak.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 4-Methoxy-3-buten-2-one.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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